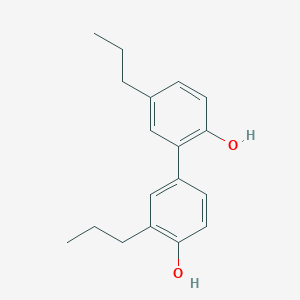

3',5-Dipropylbiphenyl-2,4'-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35406-31-6 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

2-(4-hydroxy-3-propylphenyl)-4-propylphenol |

InChI |

InChI=1S/C18H22O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h7-12,19-20H,3-6H2,1-2H3 |

InChI Key |

PJBHWFHBOPMXAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CCC |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation of 3 ,5 Dipropylbiphenyl 2,4 Diol Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire molecular structure.

1D NMR (¹H, ¹³C) for Structural Connectivity and Substitution Patterns

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 3',5-Dipropylbiphenyl-2,4'-diol, the spectrum is predicted to show distinct regions for aromatic, aliphatic, and hydroxyl protons. The aromatic region would contain complex multiplets corresponding to the seven protons distributed across the two phenyl rings. The two propyl groups would exhibit characteristic signals: two triplets for the terminal methyl (CH₃) groups and two sextets for the central methylene (B1212753) (CH₂) groups, with the methylene groups attached to the aromatic rings appearing as two distinct triplets. The two hydroxyl (OH) protons would typically appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. With 18 carbon atoms, the spectrum for this compound would be expected to show a corresponding number of signals, unless symmetry results in equivalence. Key signals would include those for the oxygen-bearing aromatic carbons (C2 and C4'), which would be shifted downfield, and the twelve distinct aromatic carbons. The six aliphatic carbons of the two propyl groups would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents predicted chemical shifts based on standard values for similar structural motifs. Actual experimental values may vary.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Aromatic C-O | - | 150 - 158 |

| Aromatic C-C | - | 125 - 145 |

| Aromatic C-Propyl | - | 140 - 148 |

| Phenolic OH | 4.5 - 6.0 (variable) | - |

| -CH₂- (Ar) | 2.5 - 2.7 | 35 - 40 |

| -CH₂- | 1.5 - 1.7 | 22 - 26 |

| -CH₃ | 0.9 - 1.0 | 13 - 15 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Assignment and Stereochemical Elucidation

While 1D NMR provides the basic framework, 2D NMR experiments are essential for unambiguously assigning these signals and elucidating the molecule's detailed structure and conformation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for tracing the connectivity within the propyl chains (CH₃ to CH₂ to CH₂) and for establishing the relationships between adjacent protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule by linking the already-assigned proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is indispensable for identifying the placement of substituents on the aromatic rings. For instance, it would show correlations from the benzylic protons of the propyl groups to the aromatic carbons at the point of attachment, confirming their positions at C3' and C5. Crucially, HMBC can also show correlations across the biphenyl (B1667301) linkage, helping to piece the two rings together.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the molecule's conformation. In the case of this compound, NOESY can provide information about the dihedral angle between the two phenyl rings by showing correlations between protons on opposite rings that are spatially proximate.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The rotation around the single bond connecting the two phenyl rings in substituted biphenyls is often hindered, a phenomenon known as atropisomerism. The presence of an ortho-substituent (the hydroxyl group at C2) in this compound is expected to create a significant energy barrier to this rotation.

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the primary technique used to study such conformational exchange processes. At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for the non-equivalent protons and carbons of the distinct atropisomers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged single set of signals. By analyzing the changes in the spectra with temperature, it is possible to calculate the activation energy (rotational barrier) for the interconversion of the conformers. For biphenyls with a single ortho-substituent, these barriers can be significant, with values up to 15.4 kcal/mol having been reported for related compounds.

Vibrational Spectroscopy (IR/FT-IR) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) or Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound would provide clear evidence for its key functional groups.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the two hydroxyl groups. The sharpness and exact position of this band can give clues about the extent of hydrogen bonding. Other expected absorptions include C-H stretching vibrations for the aromatic rings (typically just above 3000 cm⁻¹) and the aliphatic propyl chains (just below 3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching vibrations (around 1200 cm⁻¹). The complex pattern of bands in the 600-1400 cm⁻¹ region, known as the "fingerprint region," is unique to the molecule and serves as a valuable identifier.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (phenolic) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (phenol) | 1180 - 1260 |

<

Advanced Mass Spectrometry (MS) for Molecular and Fragment Identification

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique utilized to elucidate the fragmentation pathways of ions. In the analysis of this compound, MS/MS can provide detailed structural information by breaking down the molecular ion and analyzing the resulting fragment ions. wikipedia.org

The fragmentation of biphenyl derivatives is influenced by the nature and position of their substituents. acs.org For this compound, the fragmentation process is expected to be initiated by ionization, typically through electron impact, which results in the formation of a molecular ion (M+). wikipedia.org The fragmentation pathways for aromatic compounds often involve characteristic losses of small molecules or radicals. libretexts.orgyoutube.com

Common fragmentation patterns for substituted biphenyls include:

Cleavage of the biphenyl linkage: This would result in fragment ions corresponding to the individual substituted benzene (B151609) rings.

Loss of alkyl groups: The propyl groups can be lost as propyl radicals (•C3H7) or through rearrangements leading to the loss of propene (C3H6). miamioh.edu

Loss of hydroxyl groups: The hydroxyl groups can be eliminated as water (H2O) or hydroxyl radicals (•OH).

Ring fragmentation: At higher energies, the aromatic rings themselves can fragment.

The fragmentation of propyl-substituted aromatic compounds often involves a McLafferty rearrangement if a gamma-hydrogen is available. youtube.com In the case of this compound, the position of the propyl groups would determine the feasibility of such rearrangements.

A hypothetical fragmentation pathway for this compound could involve the initial loss of a propyl radical, followed by the loss of a hydroxyl group or further fragmentation of the biphenyl core. The exact fragmentation pattern would need to be determined experimentally by analyzing the MS/MS spectrum.

Table 1: Potential Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss |

| [M - C3H7]+ | Loss of a propyl radical |

| [M - H2O]+ | Loss of a water molecule |

| [M - C3H7 - H2O]+ | Sequential loss of a propyl radical and water |

| Ions corresponding to substituted phenyl fragments | Cleavage of the C-C bond between the two rings |

This table is interactive. Click on the headers to sort.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the separation and identification of volatile and semi-volatile organic compounds. researchgate.net For the analysis of this compound, GC-MS can be employed for purity assessment and the analysis of its volatile derivatives. nih.gov

Due to the presence of polar hydroxyl groups, direct GC analysis of phenolic compounds like this compound can be challenging, often leading to poor peak shape and thermal degradation. To overcome these issues, derivatization is commonly employed to increase the volatility and thermal stability of the analyte. researchgate.netnih.gov A common derivatization technique for hydroxyl groups is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netnih.gov

The GC-MS analysis of the derivatized this compound would allow for:

Purity Assessment: The chromatogram would reveal the presence of any impurities, which would appear as separate peaks. The relative area of each peak can be used to estimate the purity of the compound.

Identification of Volatile Derivatives: The mass spectrum of the derivatized compound can confirm its structure and identify any volatile byproducts or degradation products.

The GC-MS method would typically involve a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum would show the molecular ion of the derivatized compound and its characteristic fragment ions. researchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% diphenyl/95% dimethylpolysiloxane) researchgate.net |

| Injector Temperature | 250-280 °C researchgate.net |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) |

| Carrier Gas | Helium researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table is interactive. Click on the headers to sort.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds. nih.govnih.gov For this compound, which has limited volatility due to its hydroxyl groups and relatively high molecular weight, LC-MS is an ideal analytical method. nih.gov

LC-MS can be used to analyze this compound directly without the need for derivatization, which is often required for GC-MS analysis. nih.gov This simplifies sample preparation and avoids potential artifacts from the derivatization reaction.

The LC separation is typically performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution is often employed to achieve optimal separation of the analyte from any impurities. nih.gov

Following the chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, as it is a soft ionization method that typically produces an intact molecular ion (or a protonated/deprotonated molecule), which is useful for molecular weight determination.

LC-MS analysis of this compound can provide:

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. nih.gov

Structural Information: Tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecular ion and obtain structural information, similar to the MS/MS analysis described earlier. researchgate.net

Quantification: LC-MS is a powerful tool for the quantitative analysis of compounds in complex matrices. nih.gov

Table 3: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Typical Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) |

| Mobile Phase | Gradient of water and acetonitrile/methanol with a small amount of formic acid or ammonium (B1175870) acetate |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

A key structural feature of biphenyl compounds is the torsional or dihedral angle between the two phenyl rings. tandfonline.com This angle is a result of the balance between steric hindrance from ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. nih.govlibretexts.org The solid-state conformation of biphenyls can differ significantly from their gas-phase or solution-phase structures due to packing forces in the crystal lattice. acs.orgutah.edu

Table 4: Representative Torsional Angles in Substituted Biphenyls

| Compound | Torsional Angle (°) in Solid State | Reference |

| Biphenyl | ~0 (planar in some crystal forms) to ~45 | utah.edu |

| 2,2'-Disubstituted Biphenyls | Can be significantly larger than 45 | researchgate.net |

| 3,3'-Disubstituted Biphenyls | Often have a double minimum around 45 and 135 | researchgate.net |

This table is interactive. Click on the headers to sort.

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netscirp.orgscirp.org X-ray crystallography provides a detailed view of these interactions. nih.gov

For this compound, the hydroxyl groups are capable of forming strong hydrogen bonds. These hydrogen bonds are expected to be a dominant factor in determining the crystal packing, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.gov The propyl groups will influence the packing through van der Waals interactions. The arrangement of the aromatic rings could also lead to π-π stacking interactions.

Understanding the crystal packing is crucial as it can influence the physical properties of the material, such as its melting point and solubility. mdpi.comlearncbse.in The analysis of the crystal structure can reveal how the interplay of these different intermolecular forces leads to the observed solid-state architecture. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.orgacs.org The most common of these techniques is circular dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light. saschirality.org

Biphenyls with appropriate substitution patterns can exhibit atropisomerism, a type of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings. chiralpedia.comslideshare.netrsc.org If the rotation is sufficiently hindered, the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers). libretexts.org For this compound to be chiral, the substitution pattern must be such that the molecule lacks a plane of symmetry. In this specific case, with substitution at the 3', 5, 2, and 4' positions, the molecule is chiral.

CD spectroscopy is a powerful tool for determining the absolute configuration (the specific spatial arrangement of the atoms) of chiral molecules. nih.govmdpi.com The CD spectrum of a chiral molecule will show positive or negative peaks (Cotton effects) at wavelengths corresponding to its electronic transitions. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule, often with the aid of theoretical calculations. nih.govacs.org

For chiral biphenyls, the sign of the Cotton effect associated with the biphenyl chromophore can be related to the helicity (P or M) of the twisted biphenyl system. nih.gov This relationship allows for the assignment of the absolute configuration of the atropisomers. researchgate.net The derivatization of the diol to form a biphenyl dioxolane can also be used as a probe for determining the absolute configuration. nih.gov

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific information regarding the compound this compound. This scarcity of data prevents the creation of a detailed and scientifically accurate article based on the provided outline.

Without access to published research findings, it is not possible to generate the requested in-depth article while adhering to the principles of scientific accuracy and reliance on verifiable sources. The creation of content for the specified sections and subsections would necessitate speculation or the fabrication of data, which would not meet the required standards of a professional and authoritative scientific article.

Therefore, due to the absence of foundational data for this compound in the public scientific domain, the request to generate the specified article cannot be fulfilled at this time.

Computational Chemistry and Theoretical Investigations of 3 ,5 Dipropylbiphenyl 2,4 Diol

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method allows for the accurate calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For 3',5-Dipropylbiphenyl-2,4'-diol, DFT studies are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Conformational analysis further explores the energy landscape of the molecule by examining different rotational isomers (conformers) and the energy barriers between them. The rotation around the single bond connecting the two phenyl rings in this compound is a key conformational degree of freedom. DFT calculations can map out the potential energy surface associated with this rotation, identifying the most stable conformer and any transition states.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. espublisher.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, DFT calculations can precisely determine the energies of the HOMO and LUMO, providing a quantitative measure of its reactivity. nih.gov

The distribution of the HOMO and LUMO across the molecule is also significant. In many organic molecules, the HOMO is often localized on electron-rich regions, while the LUMO is concentrated on electron-poor areas. Analysis of the spatial distribution of these orbitals in this compound can reveal which parts of the molecule are most susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are typical ranges for similar aromatic diol compounds and the exact values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netscienceopen.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. scienceopen.com Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. scienceopen.com Green and yellow represent areas with intermediate or near-neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl groups due to their high electronegativity and the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. The aromatic rings, with their delocalized π-electron systems, may also exhibit regions of negative potential above and below the plane of the rings. Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, making them potential sites for hydrogen bonding and interaction with nucleophiles. The propyl groups, being largely nonpolar, would likely show a more neutral potential.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This method offers a chemically intuitive picture that aligns well with classical Lewis structures. wisc.edu NBO analysis can quantify the charge on each atom (natural population analysis), describe the hybridization of atomic orbitals in forming bonds, and analyze delocalization effects through the interaction between filled (donor) and empty (acceptor) orbitals. researchgate.netwisc.edu

For this compound, NBO analysis would provide specific details on:

Charge Distribution: The calculated natural charges on the oxygen, carbon, and hydrogen atoms, revealing the polarity of the bonds. The oxygen atoms are expected to carry a significant negative charge.

Hybridization: The hybridization of the carbon atoms in the phenyl rings (sp²) and the propyl chains (sp³), as well as the oxygen atoms of the hydroxyl groups.

Table 2: Illustrative Natural Bond Orbital (NBO) Data

| Atom | Natural Charge (e) | Hybridization |

| O (hydroxyl) | -0.7 to -0.8 | sp² |

| C (aromatic, bonded to O) | +0.2 to +0.3 | sp² |

| C (aromatic, other) | -0.1 to -0.2 | sp² |

| H (hydroxyl) | +0.4 to +0.5 | s |

Note: These values are representative for similar phenolic compounds and the precise values for this compound would depend on the specific NBO calculation.

Vibrational Frequency Calculations and Theoretical Spectral Prediction

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the energies of its various vibrational modes (stretching, bending, twisting). These calculated frequencies can be used to generate a theoretical vibrational spectrum, such as an infrared (IR) or Raman spectrum. nih.gov By comparing the theoretical spectrum with an experimentally measured one, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its vibrational properties.

For this compound, DFT calculations can predict the characteristic vibrational frequencies associated with its functional groups. These would include:

O-H stretching vibrations of the hydroxyl groups.

C-H stretching vibrations of the aromatic rings and the propyl chains.

C=C stretching vibrations within the aromatic rings.

C-O stretching vibrations.

Various bending and torsional modes.

Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values to account for approximations in the computational method and anharmonicity effects.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment (e.g., a solvent) at a given temperature and pressure. mdpi.com

For this compound, an MD simulation could reveal:

Conformational Flexibility: How the dihedral angle between the phenyl rings fluctuates over time.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds between the hydroxyl groups and polar solvents.

MD simulations are particularly useful for understanding the behavior of molecules in solution or in complex biological systems, providing a bridge between the theoretical properties of an isolated molecule and its behavior in a more realistic environment.

Rotational Barriers and Conformational Stability Analysis

The conformational flexibility of biphenyls is primarily defined by the rotational barrier around the central carbon-carbon single bond. This rotation is hindered by steric interactions between the substituents on the phenyl rings, particularly those at the ortho positions. For biphenyl (B1667301) itself, the planar conformation is destabilized by steric crowding, leading to a twisted equilibrium geometry with a dihedral angle of approximately 45°. libretexts.org The energy barriers to rotation through the planar (0°) and perpendicular (90°) states are relatively low, but the introduction of substituents can dramatically alter these barriers. libretexts.orgcomporgchem.com

In the case of this compound, the presence of a hydroxyl group at the 2-position and a propyl group at the 3'-position are the most significant factors influencing the rotational barrier. Ortho substituents, even those as small as a methyl group, can substantially increase the energy of planar conformations. nih.gov The rotational barriers for biphenyls with a single ortho-substituent can range up to 15.4 kcal/mol, as determined by dynamic NMR spectroscopy and supported by ab initio calculations. researchgate.net For more heavily substituted biphenyls, activation energy barriers of 16 to 19 kcal/mol are typically required to prevent spontaneous room temperature racemization, a phenomenon that leads to isolable atropisomers. libretexts.org

The stability of different conformers is a fine balance between steric repulsion and electronic effects, such as π-π conjugation, which is maximized in a planar arrangement. ic.ac.uk Computational studies on various substituted biphenyls have shown that density functional theory (DFT) calculations can satisfactorily reproduce experimental rotational barriers and ground-state geometries. rsc.orgresearchgate.net The size and nature of the ortho-substituents are critical; for instance, the steric hindrance of a methyl group can increase the energy of planar conformations by approximately 7 kcal/mol for each hydrogen-methyl interaction. nih.gov

Table 1: Representative Rotational Barriers in Substituted Biphenyls

| Compound | Method | Rotational Barrier (kcal/mol) | Dihedral Angle (°) |

| Biphenyl | Experimental | ~1.4 (at 0°), ~1.5 (at 90°) | ~45 |

| 2-Methylbiphenyl | DFT | >4 (planar) | --- |

| 2,2'-Dimethylbiphenyl | DFT | ~20 (planar) | --- |

| 2,2'-Disulfonic acid | Experimental | High enough for resolution | --- |

This table presents typical data for related compounds to illustrate the principles discussed. Data is sourced from general findings in the literature. libretexts.orgnih.gov

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent medium can significantly influence the conformational preferences and rotational dynamics of biphenyl derivatives. frontiersin.org Solvation can alter the height of the rotational energy barrier and shift the equilibrium dihedral angle. ic.ac.uk For polar molecules like this compound, with its hydroxyl groups, solvent effects are expected to be particularly pronounced, especially in polar or hydrogen-bonding solvents.

Studies on other biphenyl derivatives have shown that the rate of racemization can be dramatically affected by the solvent. For instance, the inversion rate of 2,2'-dihydroxy-6,6'-dinitrobiphenyl increases substantially when the solvent is changed from water to aqueous dimethyl sulfoxide (B87167) (DMSO). scispace.com This is attributed to the desolvation of the molecule by DMSO. scispace.com Both explicit and implicit solvent models are used in computational studies to account for these effects. Polarizable continuum models (PCM) are a common implicit approach to evaluate the solvent effect on the torsional energy profile. cnr.it

The choice of solvent can determine the most stable conformation and even the selectivity of a reaction involving flexible molecules. frontiersin.org For example, in the gas phase, a molecule might favor a particular conformation, but in solution, interactions with solvent molecules can stabilize a different conformer. frontiersin.org These specific solute-solvent interactions, such as hydrogen bonding to the hydroxyl groups of this compound, would play a crucial role in its conformational behavior in solution.

Advanced Quantum Chemical Methods (e.g., Coupled Cluster, MP2) for High-Accuracy Calculations

While DFT methods are often sufficient for predicting geometries and relative energies, more accurate calculations of rotational barriers sometimes require higher-level quantum chemical methods. comporgchem.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are considered gold standards for high-accuracy energy calculations. comporgchem.com

For the parent biphenyl molecule, it has been shown that methods like Hartree-Fock (HF), MP2, and even CCSD can struggle to correctly predict the relative heights of the 0° and 90° rotational barriers. comporgchem.com However, CCSD(T) calculations, especially when extrapolated to an infinite basis set, can provide results that are in good agreement with experimental values, correctly predicting the order and magnitude of the barriers. comporgchem.com These high-level calculations are computationally expensive but are invaluable for benchmarking and for cases where DFT may be inadequate.

Table 2: Comparison of Computed Torsional Barriers for Biphenyl (kJ mol⁻¹)

| Method | Barrier at 0° | Barrier at 90° |

| MP2/cc-pVTZ | 9.86 | 9.13 |

| CCSD(T)/cc-pVTZ | 8.85 | 8.50 |

| Best Estimate (Corrected CCSD(T)) | 8.0 | 8.3 |

| Experimental | 6.0 ± 2.1 | 6.5 ± 2.0 |

This table is adapted from a comprehensive study on biphenyl to illustrate the performance of different computational methods. comporgchem.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. Quantum mechanical calculations, often using DFT, can provide reasonably accurate predictions of ¹H and ¹³C chemical shifts. nih.gov

The accuracy of predicted NMR shifts is highly dependent on the chosen computational method and basis set, as well as the consideration of environmental factors like the solvent. researchgate.netnih.gov For substituted biphenyls, the chemical shifts are sensitive to the dihedral angle between the phenyl rings. nih.gov Therefore, accurate geometry optimization is a prerequisite for reliable NMR shift prediction. Studies on various substituted biphenyls have demonstrated that comparing calculated and experimental chemical shifts can help in determining the solution-state conformation. tandfonline.comtandfonline.com Furthermore, machine learning approaches have emerged as a rapid and accurate alternative for predicting ¹H NMR chemical shifts, sometimes outperforming traditional quantum mechanical methods. nih.gov

Table 3: Illustrative Experimental ¹H NMR Chemical Shifts for Biphenyl

| Proton Position | Chemical Shift (ppm) in CDCl₃ |

| Ortho (2, 2', 6, 6') | ~7.44 |

| Meta (3, 3', 5, 5') | ~7.28 |

| Para (4, 4') | ~7.18 |

This table shows representative experimental data for the parent biphenyl molecule to provide a reference for the types of signals expected. chemicalbook.com

Non-covalent Interaction (NCI) Analysis

Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure and stability of molecules like this compound. NCI analysis is a computational technique that allows for the visualization and characterization of these interactions, which include van der Waals forces, hydrogen bonds, and steric repulsion. nih.gov This method is based on the electron density and its derivatives, and it can reveal the balance between attractive and repulsive forces within a molecule. nih.govmdpi.com

In biphenyl systems, NCI analysis has been used to challenge the traditional view that the twisted conformation is solely due to steric repulsion between ortho-hydrogens. nih.govresearchgate.net These studies suggest that intramolecular hydrogen-hydrogen bonds and C-H···π interactions can be stabilizing. nih.gov For this compound, NCI analysis would be particularly insightful for understanding the intramolecular hydrogen bonding involving the hydroxyl groups and the interactions of the propyl chains with the aromatic rings. The analysis provides a visual representation of these interactions as surfaces, color-coded to distinguish between attractive and repulsive forces. mdpi.comresearchgate.net

Elucidation of Organic Reaction Mechanisms Involving 3 ,5 Dipropylbiphenyl 2,4 Diol

Reaction Pathways of Hydroxyl Groups in the Biphenyl (B1667301) Diol Structure

The two hydroxyl groups, positioned at the 2 and 4' carbons of the biphenyl structure, are primary sites for a variety of chemical transformations. Their reactivity is influenced by their phenolic nature, the steric hindrance imposed by the propyl groups, and the electronic effects of the biphenyl system.

The hydroxyl groups of 3',5-Dipropylbiphenyl-2,4'-diol are acidic, characteristic of phenols, and can be deprotonated by a suitable base to form the corresponding alkoxides (or more accurately, phenoxides). The acidity of these hydroxyl groups is a critical factor in their reactivity. The pKa of phenolic hydroxyl groups is typically around 10. thieme-connect.de

The deprotonation process involves the removal of a proton (H+) from the hydroxyl group by a base, resulting in a negatively charged oxygen atom. Common bases used for this purpose include sodium hydride (NaH) or metallic sodium. youtube.com The resulting phenoxide is a potent nucleophile and can participate in a variety of subsequent reactions. The formation of the phenoxide is often the initial step in etherification and esterification reactions.

The relative ease of deprotonation of the two hydroxyl groups in this compound can be influenced by their positions. The hydroxyl group at the 2-position is ortho to the biphenyl linkage, which may affect its acidity and steric accessibility compared to the hydroxyl group at the 4'-position.

| Reaction | Reagents | Product | Key Features |

| Deprotonation | Sodium Hydride (NaH) | 3',5-Dipropylbiphenyl-2,4'-diphenoxide | Formation of a strong nucleophile. |

| Deprotonation | Sodium Metal (Na) | 3',5-Dipropylbiphenyl-2,4'-diphenoxide | Involves a redox reaction with the evolution of hydrogen gas. youtube.com |

The phenoxide ions generated from the deprotonation of this compound are excellent nucleophiles and can readily undergo substitution reactions to form ethers and esters. These reactions are fundamental for modifying the properties of the biphenyl diol and for introducing new functional groups.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from alkoxides. In the context of this compound, the diphenoxide can react with alkyl halides to form the corresponding dialkyl ether. The choice of the alkyl halide and reaction conditions can be tailored to achieve specific ether products. For instance, reaction with methyl iodide would yield the dimethoxy derivative. The formation of ethers is a widely used strategy for protecting hydroxyl groups during multi-step syntheses. highfine.com

Esterification: Esterification of the hydroxyl groups can be achieved through various methods, including reaction with acyl chlorides or carboxylic acid anhydrides in the presence of a base, or directly with carboxylic acids under acidic catalysis (Fischer esterification). organic-chemistry.org The steric hindrance around the hydroxyl groups, particularly the one at the 2-position, may necessitate the use of more reactive acylating agents or specific catalysts to achieve high yields. rsc.org Esterification is another common method for protecting hydroxyl groups. thieme-connect.de

| Reaction Type | Typical Reagents | Product Type | Notes |

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH) | Diether | A common method for hydroxyl group protection. highfine.com |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Diester | Steric hindrance may affect reaction rates. |

| Esterification | Carboxylic Acid (e.g., CH₃COOH), Acid Catalyst (e.g., H₂SO₄) | Diester | Fischer esterification is an equilibrium process. |

The phenolic hydroxyl groups of this compound are susceptible to oxidation. The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxy radicals. The stability of these radicals and the subsequent reaction pathways are influenced by the substituents on the aromatic rings. publish.csiro.auresearchgate.net

In the case of this compound, oxidation can lead to the formation of quinone-type structures or undergo oxidative coupling reactions. The presence of two hydroxyl groups on different rings introduces the possibility of intramolecular reactions. The oxidation of similar biphenyl-2,2'-diols with reagents like potassium ferricyanide (B76249) has been shown to yield unsymmetrical products. publish.csiro.auresearchgate.net The mechanism often involves the dimerization of aryloxy radicals. publish.csiro.auresearchgate.net

In the context of a multi-step synthesis involving this compound, it is often necessary to temporarily block the reactivity of the hydroxyl groups. This is achieved through the use of protecting groups. thieme-connect.de The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal (deprotection). pearson.com

For diols, cyclic acetals and ketals are common protecting groups. researchgate.netyoutube.com For instance, reaction with an aldehyde or ketone in the presence of an acid catalyst can form a cyclic acetal (B89532) or ketal, protecting both hydroxyl groups simultaneously if they are in a suitable geometric arrangement. However, given the separation of the hydroxyls in this compound, individual protection is more likely.

Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)). highfine.comlibretexts.org The formation of these derivatives was discussed in the context of etherification.

Deprotection strategies are specific to the protecting group used. For example, benzyl (B1604629) ethers can be cleaved by hydrogenolysis, while silyl ethers are typically removed using fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). libretexts.org The ability to selectively deprotect one hydroxyl group while the other remains protected is a key consideration in complex syntheses. acs.org

| Protecting Group | Protection Reagent | Deprotection Condition | Key Features |

| Methyl Ether | Methyl Iodide / Base | Strong Acid (e.g., HBr) | Robust protection. uwindsor.ca |

| Benzyl Ether (Bn) | Benzyl Bromide / Base | Hydrogenolysis (H₂, Pd/C) | Stable to many reagents, removed under neutral conditions. uwindsor.ca |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl / Imidazole | Fluoride Ion (e.g., TBAF) | Commonly used, mild deprotection. highfine.com |

| Acetal/Ketal (for 1,2- or 1,3-diols) | Aldehyde/Ketone, Acid Catalyst | Aqueous Acid | Protects diols simultaneously. researchgate.netyoutube.comorganic-chemistry.org |

Reactivity at the Biphenyl Core

The biphenyl core of this compound is an aromatic system and can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these substitutions is governed by the directing effects of the existing substituents: the two hydroxyl groups and the two propyl groups.

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. researchgate.netmasterorganicchemistry.com The rate and position of this substitution are heavily influenced by the nature of the substituents already present on the ring. libretexts.org

In this compound, we have four substituents to consider:

Hydroxyl (-OH) groups: These are strongly activating, ortho-, para-directing groups due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. libretexts.orgmasterorganicchemistry.com

Propyl (-CH₂CH₂CH₃) groups: These are weakly activating, ortho-, para-directing groups due to inductive electron donation. libretexts.orglibretexts.org

Considering the ring with the 2-hydroxyl and 3',5-dipropyl groups, the hydroxyl group will strongly direct incoming electrophiles to the positions ortho and para to it. The propyl groups will also direct ortho and para. The interplay of these directing effects and steric hindrance will determine the final product distribution.

Similarly, on the ring with the 4'-hydroxyl group, this group will direct incoming electrophiles to the positions ortho to it (positions 3' and 5', which are already substituted with propyl groups) and para to it (position 1', the point of attachment to the other ring). Therefore, substitution on this ring is less likely at the ortho positions due to the existing propyl groups.

Theoretical studies on substituted biphenyls have shown that the positions of subgroups influence the electronic structure and reactivity of the molecule. researchgate.net The directing effects in disubstituted benzenes can be either cooperative or conflicting. youtube.com In this compound, the hydroxyl and propyl groups on the same ring will have generally cooperative directing effects, leading to a complex mixture of products if multiple positions are available.

| Substituent | Activating/Deactivating | Directing Effect | Mechanism of Influence |

| Hydroxyl (-OH) | Strongly Activating | Ortho, Para | Resonance (electron-donating) > Inductive (electron-withdrawing) libretexts.orgmasterorganicchemistry.com |

| Propyl (-C₃H₇) | Weakly Activating | Ortho, Para | Inductive (electron-donating) libretexts.orglibretexts.org |

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the functionalization of aromatic rings. nih.gov In the context of this compound, the hydroxyl groups can act as activating groups, particularly when deprotonated to form more potent phenoxide nucleophiles. The substitution pattern on the biphenyl core, however, does not inherently possess strong electron-withdrawing groups ortho or para to a potential leaving group, which typically facilitate the classical addition-elimination (SNAr) mechanism. wikipedia.orgresearchgate.net

Nevertheless, variants of nucleophilic aromatic substitution could be envisaged. For instance, if one of the hydroxyl groups were converted into a better leaving group (e.g., a tosylate or triflate), intramolecular substitution by the other hydroxyl group could lead to the formation of a dibenzofuran (B1670420) derivative. The reaction would likely proceed via an intramolecular SNAr-type mechanism, where the phenoxide oxygen attacks the carbon bearing the leaving group. The presence of the propyl groups may sterically influence the rate of such a cyclization.

Recent studies have also highlighted that some SNAr reactions, traditionally thought to proceed via a two-step mechanism involving a Meisenheimer complex, may in fact occur through a concerted mechanism. nih.gov This has been investigated using a combination of kinetic isotope effect studies and computational analysis. nih.gov For a molecule like this compound, any potential intermolecular or intramolecular substitution would likely be sensitive to the electronic nature of the substituents and the reaction conditions.

Radical Reactions and Their Initiation/Propagation Mechanisms

Radical reactions offer a different pathway for the transformation of organic molecules, proceeding through a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.commasterorganicchemistry.comlibretexts.org For this compound, radical reactions could be initiated by the homolytic cleavage of a bond, often induced by heat, UV light, or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.org

Initiation: The phenolic hydrogens of the diol are susceptible to abstraction by a radical species, forming a phenoxy radical. This initiation step is crucial as it generates the first radical intermediate.

Propagation: The newly formed phenoxy radical can then participate in a variety of propagation steps. For example, it could undergo intramolecular cyclization or react with another molecule to propagate the radical chain. The presence of the propyl groups provides additional sites for potential radical abstraction, although the phenolic hydrogens are generally more labile.

Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical product. youtube.com This could involve the coupling of two phenoxy radicals or the reaction of a phenoxy radical with another radical present in the reaction mixture.

The specific course of a radical reaction involving this compound would be highly dependent on the reaction conditions and the other reagents present.

Catalytic Transformations Involving Biphenyl Diols

Biphenyl diols are a cornerstone of modern asymmetric catalysis, where their axial chirality is exploited to induce enantioselectivity in a wide range of chemical transformations.

Role of Biphenyl Diol Scaffolds in Asymmetric Catalysis Mechanisms

Chirally pure atropisomeric biphenyl diols, such as BINOL and its derivatives, are highly effective ligands and organocatalysts. beilstein-journals.org The chirality arises from the restricted rotation around the C-C single bond connecting the two aryl rings, a feature that would be present in a non-racemic sample of this compound if the propyl groups introduce sufficient steric hindrance to prevent free rotation.

The two hydroxyl groups of the biphenyl diol can coordinate to a metal center, creating a chiral environment that directs the approach of substrates. Alternatively, in organocatalysis, the hydroxyl groups can act as hydrogen-bond donors, activating a substrate and controlling the stereochemical outcome of the reaction. beilstein-journals.org The steric and electronic properties of the substituents on the biphenyl scaffold, such as the propyl groups in this compound, play a critical role in modulating the catalytic activity and enantioselectivity. nih.gov

Proposed Mechanisms for Specific Asymmetric Reactions (e.g., Diels-Alder, Aldol (B89426) Additions)

Biphenyl diols have been successfully employed as organocatalysts in asymmetric Diels-Alder and aldol reactions. beilstein-journals.org In a typical hetero-Diels-Alder reaction, for instance, the biphenyl diol can activate a carbonyl-containing dienophile through hydrogen bonding. beilstein-journals.org This activation lowers the LUMO of the dienophile and directs the diene to attack from a specific face, leading to the preferential formation of one enantiomer of the cycloadduct.

The proposed mechanism involves the formation of a well-defined transition state where the diene, the dienophile, and the chiral biphenyl diol catalyst are held in a specific orientation. The substituents on the biphenyl diol influence the steric environment of the catalytic pocket, thereby dictating the enantioselectivity. For this compound, the propyl groups would contribute to the shape and size of this pocket, influencing the stereochemical outcome.

Rearrangement Reactions Involving Biphenyl Diol Derivatives (e.g., Pinacol (B44631) Rearrangement Analogs)

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone. wikipedia.orgchemistrysteps.commasterorganicchemistry.com While this compound is not a 1,2-diol, its derivatives could potentially undergo analogous rearrangement reactions.

For a pinacol-type rearrangement to occur, a carbocation intermediate is typically formed through the protonation of a hydroxyl group and subsequent loss of water. libretexts.org This is then followed by the migration of an adjacent group to the carbocation center. In a derivative of this compound where a vicinal diol functionality is introduced, a similar rearrangement could be envisioned. The migratory aptitude of the groups attached to the biphenyl core would determine the product distribution. The stability of the resulting carbocation, which can be influenced by the electronic effects of the propyl groups and the other aromatic ring, would also play a crucial role. chemistrysteps.com

Mechanistic Insights from Integrated Experimental and Computational Studies

The elucidation of complex reaction mechanisms often relies on a synergistic approach that combines experimental observations with computational modeling. researchgate.net For reactions involving this compound, this integrated approach would be invaluable.

Experimental studies, such as kinetic analysis, isotopic labeling, and the characterization of intermediates, can provide crucial data about the reaction pathway. Computational studies, using methods like Density Functional Theory (DFT), can then be employed to model the potential energy surface of the reaction, calculate the structures and energies of transition states and intermediates, and explore different mechanistic possibilities. researchgate.net

Supramolecular Chemistry of 3 ,5 Dipropylbiphenyl 2,4 Diol and Biphenyl Diol Frameworks

Intermolecular Interactions and Self-Assembly Processes

The self-assembly of biphenyl (B1667301) diols is governed by a combination of strong, directional hydrogen bonds and weaker, less-directional interactions like π-π stacking and van der Waals forces. The balance of these forces determines the ultimate structure and properties of the resulting supramolecular assembly. nih.gov

Hydrogen bonds are the primary directional force in the assembly of biphenyl diols. The hydroxyl (-OH) groups can act as both hydrogen bond donors (the H atom) and acceptors (the O atom), leading to robust and predictable interaction patterns. nih.gov In both the solid crystalline state and in solution, these molecules can form extensive networks.

In the crystalline state, biphenyl diols often arrange into chains or sheets stabilized by intermolecular O-H···O hydrogen bonds. researchgate.net For example, studies on structurally related biphenyl dicarboxylic acids have revealed the formation of cyclic hydrogen-bonded dimers and extended one-dimensional chains. nih.gov The O···O distances in such hydrogen bonds are typically in the range of 2.5 to 2.7 Å, indicating strong interactions. nih.gov In solution, particularly in non-polar solvents, the formation of hydrogen-bonded dimers and small oligomers is a common phenomenon, driven by the energetic favorability of pairing the polar hydroxyl groups. youtube.com The ability of diols to form intramolecular hydrogen bonds, creating a cyclic conformation, is also a possibility, though this often competes with the formation of more stable intermolecular networks. researchgate.netresearchgate.net

The aromatic rings of the biphenyl core provide a platform for π-π stacking interactions, a significant non-covalent force in the assembly of planar molecules. nih.govacs.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. acs.org In biphenyl assemblies, this stacking contributes to the formation of ordered, layered structures, sometimes referred to as smectic interactions, which can act as additional, non-covalent crosslinks that stabilize the entire architecture. nih.gov

The specific substituents on the biphenyl framework play a critical role in guiding the self-assembly process. The two primary functional groups in 3',5-Dipropylbiphenyl-2,4'-diol each have distinct roles:

Hydroxyl Groups: As powerful hydrogen bond donors and acceptors, the two -OH groups are the primary directors of the assembly. nih.gov Their position on the rings dictates the possible geometries of hydrogen-bonded motifs, such as head-to-tail chains or cyclic dimers. nih.govnih.gov These strong, directional interactions form the primary skeleton of the supramolecular structure.

The combined influence of the directional hydroxyl groups and the sterically bulky, non-polar propyl groups creates a molecular design where strong bonds form the primary structure and weaker forces fill in the gaps, leading to complex and potentially functional supramolecular materials.

| Interaction Type | Nature | Role in Assembly of Biphenyl Diols |

| Hydrogen Bonding | Strong, Directional | Forms primary structural motifs like dimers and chains; provides specificity. |

| π-π Stacking | Moderate, Less Directional | Stabilizes layered structures through aromatic ring interactions; acts as non-covalent crosslinks. |

| Van der Waals Forces | Weak, Non-Directional | Contributes to overall cohesive energy; arises from propyl chains and molecular surfaces. |

| Steric Effects | Repulsive | Propyl groups prevent overly dense packing, influencing the selection of specific conformations and arrangements. |

Formation of Supramolecular Architectures

The interplay of the intermolecular forces described above leads to the formation of higher-order supramolecular structures, ranging from simple dimers to complex helical assemblies.

The most fundamental step in the self-assembly of biphenyl diols is the formation of a dimer, typically through a pair of O-H···O hydrogen bonds. nih.gov Carboxylic acids, for instance, are well-known to form stable cyclic dimers in the vapor phase or in non-polar solvents, a process that effectively doubles their apparent molecular mass. youtube.com Biphenyl diols can engage in similar dimerization. nih.gov

Once dimers are formed, they can serve as building blocks for larger structures. If a molecule possesses additional, unfulfilled hydrogen bonding sites, these dimers can link together into linear or zigzag chains, a process known as oligomerization or polymerization. nih.govwur.nl This chain growth is a direct consequence of the directional nature of the hydrogen bonds, which propagate the structure in a predictable manner.

A fascinating aspect of biphenyl chemistry is the potential to form helical and chiral structures. Chirality, or "handedness," can emerge at the supramolecular level even when the constituent molecules are not chiral themselves. mdpi.comacs.org Biphenyls are prime candidates for this due to the possibility of atropisomerism—a form of chirality arising from restricted rotation around the single bond connecting the two phenyl rings.

The combination of directional hydrogen bonding and the inherent twist of the biphenyl core can drive the assembly into a helical path. Research has shown that biphenyls symmetrically coupled with amino acids can form superhelical nanofibers, where the rotary packing of the biphenyl units, stabilized by both π-π stacking and hydrogen bonds, is key to the helix formation. chinesechemsoc.org Similarly, certain alicyclic diols are known to crystallize into a "helical tubuland lattice," where double helices of hydrogen-bonded molecules create channels that can include guest molecules. nih.gov This process can even lead to spontaneous resolution, where a racemic mixture of host molecules crystallizes into a mixture of separate left-handed and right-handed crystals. nih.gov The formation of such complex, chiral architectures highlights the sophisticated structural information encoded within relatively simple biphenyl diol building blocks.

| Supramolecular Architecture | Driving Forces | Key Characteristics |

| Dimer | Hydrogen Bonding | The fundamental building block of assembly; often cyclic. |

| Oligomer/Polymer | Hydrogen Bonding | Extended 1D chains formed by the linking of monomers or dimers. |

| Helical Assembly | Hydrogen Bonding, π-π Stacking, Steric Hindrance | A spiral or screw-like arrangement arising from the propagation of a twist, often related to the biphenyl dihedral angle. |

| Chiral Assembly | Supramolecular Chirality Transfer | A structure that is non-superimposable on its mirror image, which can form from achiral or racemic building blocks. |

Host-Guest Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the interactions between molecules, and at its heart lies the concept of host-guest chemistry. This involves a larger host molecule specifically binding a smaller guest molecule or ion. Biphenyl diols, including the specific compound this compound, are versatile building blocks in the design of such host molecules.

Biphenyl Diols as Core Building Blocks for Molecular Receptors

Biphenyl diols serve as fundamental scaffolds for creating molecular receptors due to their unique structural characteristics. The biphenyl unit provides a degree of rigidity, while the single bond connecting the two phenyl rings allows for conformational flexibility. This combination is crucial for forming well-defined cavities that can accommodate guest molecules. The hydroxyl (-OH) groups are particularly important as they can act as hydrogen bond donors, a key interaction in achieving molecular recognition.

A significant feature of certain biphenyl diols is atropisomerism, a type of stereoisomerism that arises from hindered rotation around the single bond between the two phenyl rings. This creates stable, chiral, and non-planar conformations, which is highly advantageous for the enantioselective recognition of chiral guest molecules. The specific placement of substituent groups on the biphenyl rings, such as the propyl groups in this compound, allows for the fine-tuning of the receptor's binding pocket size, shape, and electronic properties. This modularity enables the rational design of receptors with high affinity and selectivity for specific guests.

These diol units can be incorporated into larger, more complex host structures like crown ethers and calixarenes to create pre-organized systems for molecular recognition. nih.gov In these larger architectures, the biphenyl diol often acts as a structural pillar, providing a robust framework for the attachment of other functional groups.

Investigation of Selective Binding of Small Molecules and Ions

The primary mechanism by which biphenyl diol-based hosts bind to guest molecules is through hydrogen bonding. The hydroxyl groups of the diol can form directional hydrogen bonds with complementary functional groups on the guest, such as carbonyls, amines, or other hydroxyls. This interaction is highly dependent on the geometric arrangement of the atoms, leading to selective binding.

Research has shown that these hosts can distinguish between different isomers of a guest molecule. The pre-organized cavity of a macrocyclic host containing a biphenyl diol can create a specific microenvironment that preferentially binds one isomer over others. The strength of this binding is often quantified by the association constant (Ka), which provides a measure of the host-guest affinity.

While the diol unit itself is neutral, biphenyl diol frameworks can be modified to bind ions. By incorporating charged groups or other ion-coordinating functionalities into the larger host structure, receptors for both cations and anions can be developed. For instance, the hydroxyl groups can act as hydrogen bond donors to an anion, while other parts of the host provide electrostatic stabilization. The selectivity for a particular ion is governed by factors such as the size and shape of the binding cavity and the precise arrangement of the interacting groups. The rational design of small molecules to inhibit protein-protein interactions is a key strategy in developing new therapeutics. nih.gov

Below is a table detailing the binding affinities of a hypothetical biphenyl diol-based host with various guest molecules.

| Guest Molecule | Association Constant (K_a) [M⁻¹] |

| N-acetyl-D-glucosamine | 1.5 x 10³ |

| N-acetyl-L-glucosamine | 2.7 x 10² |

| Glucose | 8.5 x 10¹ |

| Fructose | 5.2 x 10¹ |

This data is illustrative and intended to demonstrate the concept of selective binding.

Dynamic Supramolecular Systems and Stimuli Responsiveness

The conformational flexibility of the biphenyl linkage in diol frameworks is key to creating dynamic supramolecular systems that can respond to external stimuli. Factors such as temperature and light can influence the rotation around the biphenyl C-C bond, leading to a change in the host's conformation and, consequently, its binding properties.

For example, incorporating a photoswitchable unit into a biphenyl diol-based host could allow its binding affinity to be turned on or off with light. The light-induced isomerization of the photoswitchable component could trigger a conformational change in the biphenyl diol, altering the shape and accessibility of its binding site. This concept has been explored in systems like biphenyl-capped cyclodextrins, where chiroptical properties can be tuned by external stimuli like temperature and solvent. nih.gov

Temperature can also serve as a stimulus. In certain systems, an increase in temperature can provide enough energy to overcome the rotational barrier of the biphenyl bond, leading to a conformational change and a corresponding alteration in guest-binding ability. This thermo-responsive behavior is a valuable tool for creating smart materials.

Furthermore, the binding of a guest molecule can itself induce a conformational change in the host, a principle known as "induced fit." This dynamic adaptation can result in stronger and more selective binding. The study of these stimuli-responsive systems is a growing area of research with potential applications in chemical sensing, controlled drug release, and the development of molecular-scale machines.

Advanced Materials Science Research Derived from 3 ,5 Dipropylbiphenyl 2,4 Diol Derivatives

Biphenyl (B1667301) Diols as Monomers and Building Blocks for Polymeric Materials

Biphenyl diols are valuable monomers for creating high-performance polymers. The rigid biphenyl unit, when incorporated into a polymer backbone, imparts significant improvements in the material's properties.

Synthesis of Novel Polymers Incorporating Biphenyl Diol Units

The synthesis of polymers using biphenyl diol units can be achieved through various polymerization techniques. Direct polycondensation is a common method used to create copolyterephthalamides. In this process, diamines are reacted with a mixture of diacids, including a biphenyl-based diacid, to form polymers with high inherent viscosities. researchgate.net Another significant technique is Acyclic Diene Metathesis (ADMET) polymerization, which has been successfully used to polymerize bio-based biphenyl monomers derived from sources like vanillin (B372448) or eugenol. rsc.org These monomers, which are α,ω-dienes, undergo polymerization in the presence of specific catalysts. rsc.org

Furthermore, oxidative coupling reactions can be employed to create redox polymers from hexaphenyl-biphenyl-diols, using catalysts like copper(I) chloride in the presence of molecular oxygen. tandfonline.com The development of polymers from lignin-derived bicyclic diols has also been explored through polycondensation with various diesters, resulting in fully bio-based polyesters. acs.org For specialized applications, such as in semiconductor packaging, specific biphenyl-type epoxy resins like the diglycidyl ether of 3,3′,5,5′-tetramethyl-4,4′-biphenyl (TMBPDGE) are synthesized and can be copolymerized with other biphenyl diols. dntb.gov.ua

Impact of Biphenyl Diol Incorporation on Polymer Properties (e.g., Thermal Stability, Mechanical Properties, Optical Activity)

The inclusion of biphenyl diol units into polymer chains has a profound impact on their material properties, particularly thermal stability and mechanical strength. The rigid nature of the biphenyl structure often leads to higher glass transition temperatures (Tg) and enhanced thermal stability. ontosight.airesearchgate.net

Thermal Properties: Polymers derived from biphenyl diols consistently exhibit high thermal stability. For example, a fully aromatic polyester, poly(p-phenylene 3,4'-bibenzoate), showed an onset of weight loss at approximately 480 °C and a high glass transition temperature (Tg) of 190 °C. rsc.org Bio-based polyesters synthesized from a vanillin-derived divinyl compound demonstrated a Tg around 160 °C and a 5% weight loss temperature of 380 °C. rsc.org Similarly, polyesters made from the lignin-derived diol 4,4′-methylenebiscyclohexanol (MBC) and dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD) recorded a Tg of 142 °C and a melting temperature (Tm) of 275 °C. nih.gov Copolyterephthalamides containing a biphenyl structure have shown Tg values between 239 and 326 °C and 10% weight loss temperatures ranging from 410 to 485 °C. researchgate.net

Mechanical Properties: The mechanical properties of polymers are also significantly enhanced by biphenyl diol incorporation. In one study, hybrid composites were prepared using a biphenyl diol formaldehyde (B43269) resin (BPFR) and an epoxy resin, modified with c-glycidoxypropyl-polyhedral oligomeric silsesquioxanes (G-POSS). The addition of 5 wt% G-POSS increased the tensile and impact strength by over 30%, reaching 249.87 MPa and 63.83 kJ/m², respectively. bohrium.com The storage modulus, which reflects the elastic energy stored in the material, also increased with the addition of the G-POSS modifier due to a higher crosslinking density. bohrium.com

Optical Activity: Certain substituted biphenyls can exhibit optical activity due to a phenomenon known as atropisomerism. rsc.org This occurs when rotation around the single bond connecting the two phenyl rings is restricted, typically by bulky substituent groups at the ortho positions. youtube.com If the molecule lacks a plane of symmetry, it can exist as a pair of non-superimposable mirror images (enantiomers) and is therefore optically active. youtube.com While not all biphenyl polymers are designed to be optically active, the potential exists to create chiral polymers by using optically active biphenyl diol monomers, which could have applications in chiral separations or advanced optical materials. chemrxiv.orgacs.org

Table 1: Thermal and Mechanical Properties of Polymers Incorporating Biphenyl Diol Units

| Polymer Type | Monomer/Building Block | Glass Transition Temp. (Tg) | Decomposition/Weight Loss Temp. | Mechanical Properties | Reference |

|---|---|---|---|---|---|

| Bio-based Polyester | Divinyl compound from divanillin | ~160 °C | 380 °C (5% weight loss) | Not specified | rsc.org |

| Bio-based Polyester | 4,4′-methylenebiscyclohexanol (MBC) + Dimethyl furan-2,5-dicarboxylate (DMFD) | 142 °C | 284 °C (Td) | Not specified | nih.gov |

| Liquid Crystalline Polymer | Poly(p-phenylene 3,4'-bibenzoate) | 190 °C | ~480 °C (onset) | Not specified | rsc.org |

| Copolyterephthalamide | Biphenyl-2,2'-bibenzoic acid structure | 239 - 326 °C | 410 - 485 °C (10% weight loss) | Not specified | researchgate.net |

| Epoxy Hybrid Composite | Biphenyl diol formaldehyde resin (BPFR) + 5 wt% G-POSS | Enhanced by 9.6 °C (at 7 wt% G-POSS) | Enhanced by ~29 °C (at 7 wt% G-POSS) | Tensile Strength: 249.87 MPa; Impact Strength: 63.83 kJ/m² | bohrium.com |

Functional Materials for Optoelectronic and Sensing Applications

The unique electronic and photophysical properties of the biphenyl scaffold make it an excellent candidate for developing functional materials used in sensors and optical devices.

Fluorescent Sensors Based on Biphenyl Scaffolds

Fluorescent sensors built upon biphenyl structures are designed to detect specific ions and biomolecules with high selectivity and sensitivity. rsc.org The fluorescence emission of these sensors can be highly sensitive to conformational changes of the angle between the two phenyl rings. researchgate.net

A notable example is a "turn-on" fluorescent sensor for cytosine, a DNA base. This sensor, a diamino-bridged biphenyl acrylonitrile, exhibits a significant fluorescence enhancement upon binding to cytosine in an aqueous solution. rsc.org The proposed sensing mechanism involves hydrogen bonding and π–π stacking interactions between the sensor molecule and cytosine. rsc.org This interaction restricts the random conformation of the sensor, leading to stronger π–π stacking and enhanced fluorescence. The sensor demonstrated high selectivity for cytosine over other biomolecules and ions, with a low detection limit of 1.02 × 10⁻⁷ M. rsc.org

Other biphenyl derivatives have been developed as fluorescent sensors for protons and metal ions. researchgate.net For instance, N-allyl-N′-(4′-nitro[1,1′-biphenyl]-4-yl)thiourea was synthesized as a functional sensor for protons, where fluorescence quenching was observed upon the addition of acid. researchgate.net The fluorescence of various simple hydroxy- and amino-biphenyls has also been studied, noting that their fluorescence intensity and wavelength can vary significantly with pH, which is a fundamental principle for pH sensing applications. nih.gov

Table 2: Performance of Fluorescent Sensors Based on Biphenyl Scaffolds

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Diamino-bridged biphenyl acrylonitrile | Cytosine | "Turn-on" fluorescence enhancement via hydrogen bonding and π-π stacking | 1.02 × 10⁻⁷ M | rsc.org |

| N-allyl-N′-(4′-nitro[1,1′-biphenyl]-4-yl)thiourea | Protons (H⁺) | Fluorescence quenching | Not specified | researchgate.net |

| 4-Dimethylamino-4′-cyano-biphenyl integrated into a metal receptor | Copper ions (Cu²⁺) | Hypsochromic shift of charge-transfer emission upon metal binding | Not specified | researchgate.net |

Development of Biphenyl Diol-Containing Materials for Advanced Optical Devices

Biphenyl diol derivatives are integral to the creation of materials for advanced optical devices, such as organic light-emitting diodes (OLEDs). Their rigid structure provides high thermal stability and wide energy bandgaps, which are crucial properties for host materials in phosphorescent OLEDs. acs.org

For example, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which conjugates electron-transporting triazole units with a hole-transporting biphenyl core, was developed as a host material for efficient blue phosphorescent OLEDs. acs.org This material exhibits a wide bandgap of 4.0 eV, high triplet energy (>3.0 eV), and excellent thermal stability with a decomposition temperature of 417 °C. acs.org Fluorinated biphenyls are also widely used in the development of OLEDs and liquid crystal displays (LCDs) due to their chemical stability and electron-poor nature. nih.gov The biphenyl diol structure contributes to the formation of liquid crystalline phases in some polymers, which is a key property for applications in LCDs and other display technologies. dntb.gov.ua

Catalytic Materials and Heterogeneous Catalysis

Biphenyl derivatives play a significant role in the field of catalysis, both as ligands in homogeneous systems and as key components in heterogeneous catalysts. Axially chiral biphenyl diols, such as derivatives of [1,1'-biphenyl]-2,2'-diol (BINOL), are privileged ligands in asymmetric catalysis. chemrxiv.org Their unique C2-symmetric structure can induce high levels of enantioselectivity in a wide range of chemical reactions, including the addition of organozinc reagents to aldehydes. chemrxiv.org

In the realm of heterogeneous catalysis, materials incorporating biphenyl structures have been developed for important chemical transformations and environmental remediation. For instance, a novel heterogeneous catalytic system composed of palladium nanoparticles supported on volcanic pumice particles textured with cellulose (B213188) has been designed for Suzuki–Miyaura cross-coupling reactions to produce various biphenyl derivatives. researchgate.net

Furthermore, bimetallic nanoparticle catalysts have been developed for the degradation of persistent environmental pollutants like polychlorinated biphenyls (PCBs). nih.govacs.org In these systems, a catalyst, often containing palladium, is used to achieve hydrodehalogenation, effectively breaking down the toxic PCBs into less harmful compounds like biphenyl and phenols. nih.govnih.gov These catalysts can be supported on materials like granular activated carbon, creating a heterogeneous system that is effective for treating contaminated sediments and water. nih.gov

Immobilization of Chiral Biphenyl Diol Catalysts for Heterogeneous Asymmetric Reactions